4-Chlorodiphenyl Ether: A Technical Guide for Researchers
4-Chlorodiphenyl Ether: A Technical Guide for Researchers
CAS Number: 7005-72-3
This technical guide provides an in-depth overview of 4-Chlorodiphenyl ether, a halogenated aromatic ether. The information is tailored for researchers, scientists, and drug development professionals, summarizing its chemical and physical properties, toxicological data, and available experimental protocols. A key finding of this review is the limited specific research on its interaction with biological signaling pathways, a notable gap for its application in drug development contexts.
Chemical and Physical Properties
4-Chlorodiphenyl ether is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClO | [2] |
| Molecular Weight | 204.65 g/mol | [2] |
| Melting Point | -8 °C | |
| Boiling Point | 161-162 °C at 19 mmHg | [2] |
| Density | 1.193 g/mL at 25 °C | |
| Water Solubility | Insoluble or slightly soluble | |
| Refractive Index (n20/D) | 1.587 |
Toxicological Profile
The toxicological data for 4-Chlorodiphenyl ether indicates moderate acute toxicity. The available data for rats is presented in the following table.
| Route of Administration | LD50 Value | Species |
| Oral | > 300 - < 2,000 mg/kg | Rat |
| Inhalation (4h) | 2.002 mg/L | Rat |
| Dermal | > 5,000 mg/kg | Rat |
Short-term exposure in rats has been shown to primarily affect the liver and thyroid.[3] Observed hepatic effects include increased liver weight and changes in microsomal enzyme activity.[3] Thyroid alterations are characterized by increased epithelial height and follicular collapse.[3] It is important to note that no specific occupational exposure limits have been established for this compound.[1]
Applications
Currently, the primary documented applications for 4-Chlorodiphenyl ether are as a standard for environmental testing and research, and historically as a dielectric fluid. One study has investigated its effects on surgically induced endometriosis in mice, suggesting potential estrogenic activity. However, its utility and mechanism of action in the context of drug development remain largely unexplored.
Experimental Protocols
Synthesis of 4-Chlorodiphenyl Ether
A common method for the synthesis of 4-Chlorodiphenyl ether involves the reaction of potassium phenoxide with p-fluorochlorobenzene.[4]
Methodology:
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A solution of potassium phenoxide (0.112 mole) and p-fluorochlorobenzene (0.10 mole) in 100 ml of N-methyl-2-pyrrolidinone is heated at reflux.[4]
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The reaction progress is monitored by vapor phase chromatography until completion.[4]
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Upon completion, the reaction mixture is cooled and diluted with 400 ml of water.[4]
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The aqueous mixture is then extracted multiple times with ether.[4]
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The combined ether extracts are washed sequentially with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution.[4]
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The organic layer is dried over magnesium sulfate and concentrated under vacuum.[4]
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The final product is purified by distillation at reduced pressure, yielding 4-Chlorodiphenyl ether.[4]
Purification
The primary method for purification post-synthesis is distillation under reduced pressure.[4] For removal of unreacted starting materials and byproducts, a series of aqueous washes are employed during the extraction phase of the synthesis protocol.[4] While recrystallization is a common purification technique for solid organic compounds, a specific, detailed protocol for 4-Chlorodiphenyl ether has not been identified in the reviewed literature.
Analytical Methods
Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the standard analytical methods for the detection and quantification of 4-Chlorodiphenyl ether.
EPA Method 611 (Haloethers by GC):
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Column: 1.8 m x 2 mm ID glass column packed with 3% SP-1000 on Supelcoport (100/120 mesh).
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Detector: Halide specific detector (electrolytic conductivity or microcoulometric).
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Carrier Gas: Helium at a flow rate of 40 ml/min.
-
Temperature Program: Isothermal at 60 °C for 2 minutes, then ramped at 8 °C/min to 230 °C and held for 4 minutes.
EPA Method 625 (Acid/Base/Neutral Extractables by GC/MS):
-
Column: 1.8 m x 2 mm ID glass column packed with 3% SP-2250 on Supelcoport (100/120 mesh).
-
Detector: Mass Spectrometer.
-
Carrier Gas: Helium at a flow rate of 30 ml/min.
-
Temperature Program: Isothermal at 50 °C for 4 minutes, then ramped at 8 °C/min to a final temperature of 270 °C.
Biological Activity and Signaling Pathways: A Knowledge Gap
A comprehensive search of the scientific literature reveals a significant lack of specific research on the biological signaling pathways directly modulated by 4-Chlorodiphenyl ether. While there is evidence suggesting it may possess estrogenic properties, the precise molecular targets and downstream signaling cascades have not been elucidated.
Research on structurally related compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), provides some potential avenues for investigation. These compounds are known endocrine disruptors that can interact with various signaling pathways, including:
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Estrogen Receptor Signaling: Some PCBs and their metabolites can bind to estrogen receptors, acting as either agonists or antagonists, thereby disrupting normal endocrine function.[5][6]
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Aryl Hydrocarbon Receptor (AhR) Signaling: Dioxin-like PCBs are known to be potent activators of the AhR, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes.[7][8] Activation of this pathway is linked to many of the toxic effects of these compounds.
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Protein Kinase C (PKC) Signaling: Some organohalogen compounds have been shown to perturb intracellular signaling events involving protein kinase C, which plays a crucial role in various cellular functions.[9][10]
The metabolic disposition of 4-Chlorodiphenyl ether has been studied in rats, indicating that it is metabolized to 4'-hydroxy-4-chlorodiphenyl ether, likely via an arene oxide intermediate. This metabolic activation is an important consideration, as the hydroxylated metabolite may have different biological activities and toxicological properties compared to the parent compound.
Conclusion and Future Directions
4-Chlorodiphenyl ether is a well-characterized compound in terms of its chemical and physical properties. However, for its potential application in drug development and for a comprehensive understanding of its toxicological profile, significant research gaps need to be addressed. The lack of specific data on its interaction with biological signaling pathways is a major limitation.
Future research should focus on:
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Elucidating the specific molecular targets of 4-Chlorodiphenyl ether and its metabolites.
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Investigating its potential to modulate key signaling pathways, such as estrogen receptor, aryl hydrocarbon receptor, and protein kinase C signaling, in relevant in vitro and in vivo models.
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Developing a more detailed understanding of its toxicological profile, including chronic exposure effects and potential carcinogenicity.
By addressing these knowledge gaps, the scientific community can better assess the risks and potential applications of 4-Chlorodiphenyl ether.
References
- 1. Action of organic solvents on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7005-72-3 CAS MSDS (4-Chlorodiphenyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Chlorinated biphenyls effect on estrogen-related receptor expression, steroid secretion, mitochondria ultrastructure but not on mitochondrial membrane potential in Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selected polychlorobiphenyls congeners bind to estrogen receptor alpha in human umbilical vascular endothelial (HUVE) cells modulating angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of protein kinase C modulates the apoptosis induced by polychlorinated biphenyls in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro and in vivo protein kinase C activation by selected pesticides and transition metal salts - PubMed [pubmed.ncbi.nlm.nih.gov]
